

# Sulfamide, tetramethyl-: A Technical Health and Safety Guide for Researchers

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## Compound of Interest

Compound Name: Sulfamide, tetramethyl-

Cat. No.: B1295353

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for **Sulfamide, tetramethyl-** (CAS No. 3768-63-6). While extensive toxicological data for this specific compound is limited, this document summarizes existing knowledge, including its physical and chemical properties, and discusses the broader toxicological profile of the sulfonamide class of compounds. It also presents standardized experimental protocols relevant to the safety assessment of such chemicals.

## Chemical and Physical Properties

N,N,N',N'-Tetramethylsulfamide is a solid crystalline substance.<sup>[1]</sup> Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3768-63-6	[2]
Molecular Formula	C4H12N2O2S	[2]
Molecular Weight	152.215 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	70 - 73 °C	[3]
Boiling Point	No data available	[1]
Solubility	No data available	[1]
Vapor Pressure	No data available	[1]
Density	No data available	[1]

## Toxicological Data

A Safety Data Sheet (SDS) for N,N,N',N'-Tetramethylsulfonamide indicates that based on available data, the classification criteria for hazardous substances are not met, suggesting low acute toxicity.[1] However, the SDS also states that the toxicological properties have not been fully investigated.[1][3]

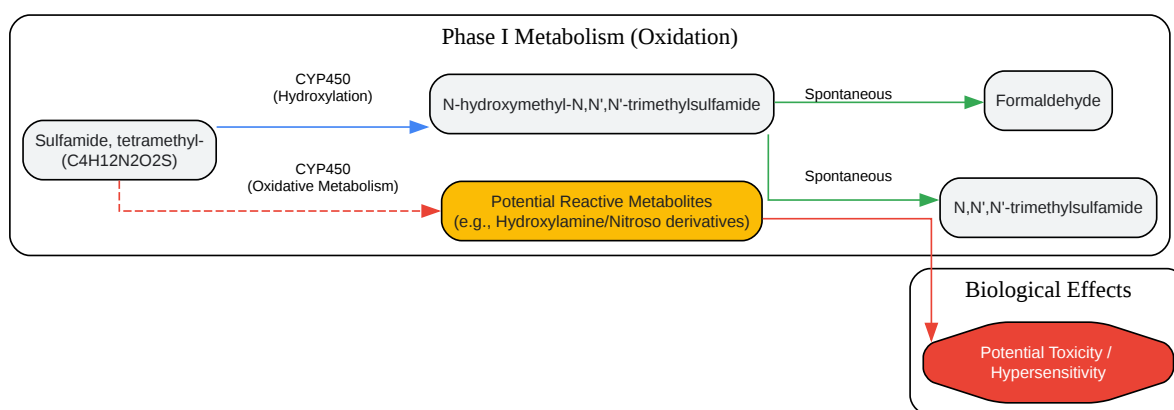
Comprehensive quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for **Sulfamide, tetramethyl-**, are not readily available in the public domain. This lack of data underscores the need for caution and adherence to standard laboratory safety practices when handling this compound.

## General Sulfonamide Toxicology and Potential Metabolism

While specific data for the tetramethyl derivative is scarce, the broader class of sulfonamides has been studied more extensively. A key aspect of sulfonamide toxicity is their metabolism, which can lead to the formation of reactive metabolites responsible for adverse effects. The primary metabolic pathway involves oxidation, often mediated by cytochrome P450 enzymes in the liver, to form hydroxylamine and subsequently nitroso derivatives.[4][5] These reactive

intermediates are thought to be the primary mediators of sulfonamide hypersensitivity and other toxic effects.[6][7]

Given the structure of **Sulfamide, tetramethyl-**, a plausible metabolic pathway would involve N-dealkylation, a common metabolic route for N,N-dimethyl substituted compounds, catalyzed by cytochrome P450 enzymes.[5][8] This could potentially be followed by further oxidation.



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A proposed metabolic pathway for **Sulfamide, tetramethyl-**.

## Experimental Protocols

For researchers planning to conduct toxicological assessments of **Sulfamide, tetramethyl-** or similar novel compounds, standardized protocols are essential. The following sections detail representative in vitro and in vivo experimental methodologies based on established guidelines.

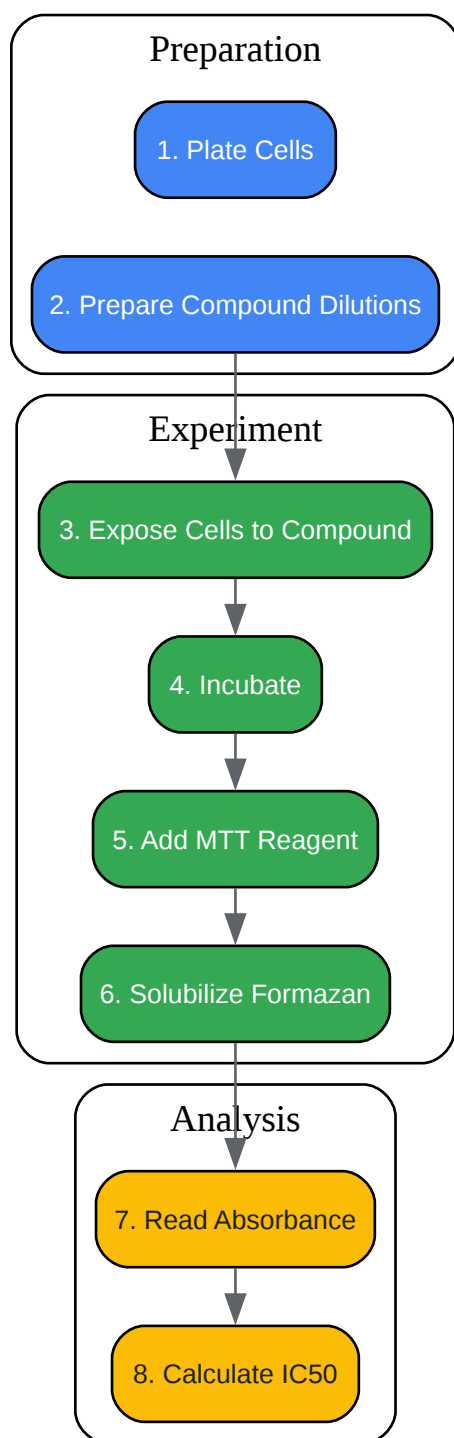
### In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic potential of a compound on cultured cells.

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

Methodology:

- Cell Culture: Plate appropriate human cell lines (e.g., HepG2 for liver toxicity) in 96-well plates and incubate to allow for cell attachment.[\[9\]](#)
- Compound Exposure: Prepare serial dilutions of **Sulfamide, tetramethyl-** in the cell culture medium and add to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound).
- Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[\[9\]](#)
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to a purple formazan product.[\[9\]](#)
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[\[9\]](#)
- Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 540 nm.[\[9\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.



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Workflow for an in vitro cytotoxicity (MTT) assay.

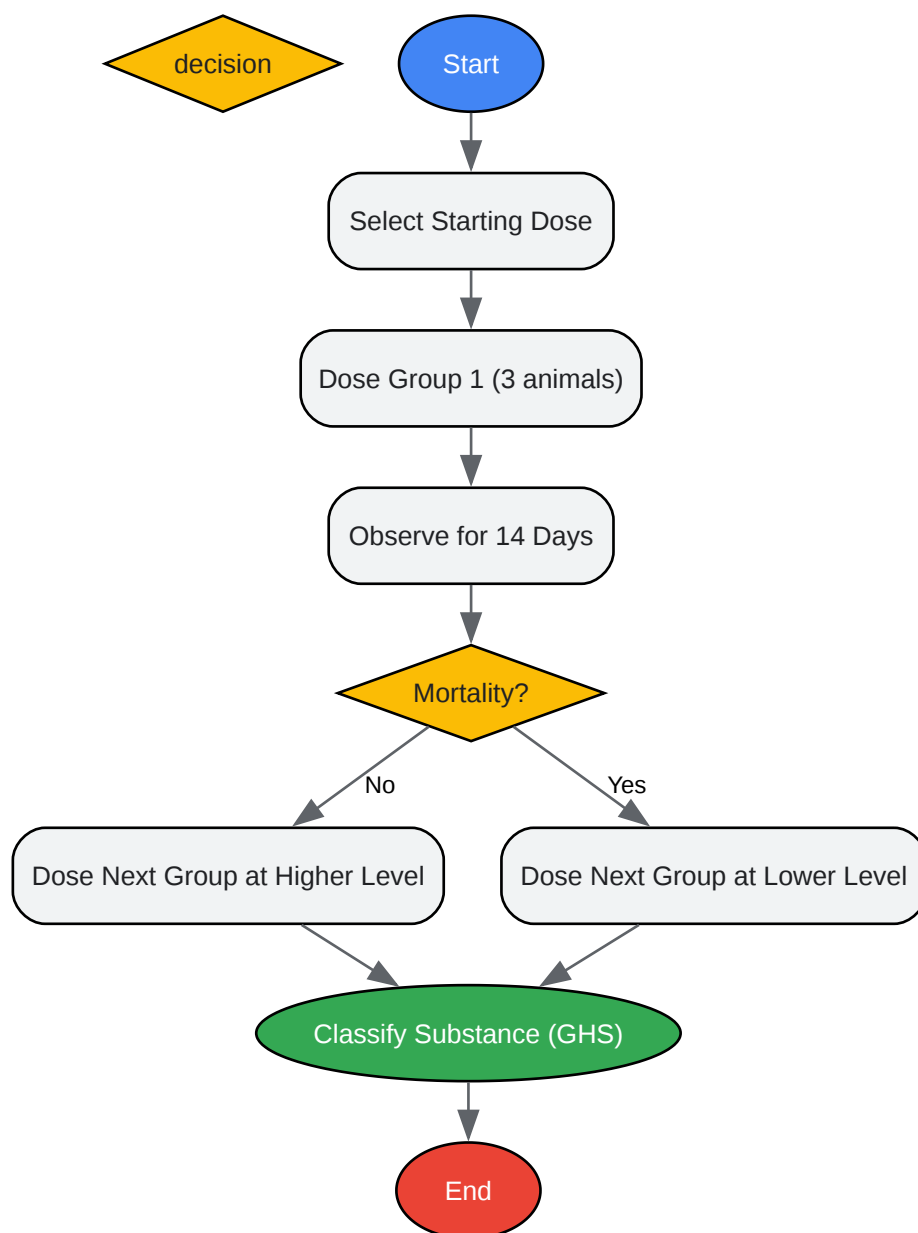
## In Vivo Acute Oral Toxicity (OECD Guideline 423)

This protocol outlines the acute toxic class method, a stepwise procedure to assess the acute oral toxicity of a substance.[\[10\]](#)[\[11\]](#)

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonized System (GHS).

Methodology:

- Animal Selection: Use a small number of animals (typically rats), usually of a single sex (females are often preferred).[\[10\]](#)
- Dose Selection: Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. If no information is available, a starting dose of 300 mg/kg is often used.[\[1\]](#)
- Dosing: Administer the substance orally to a group of animals (typically 3) at the selected dose.
- Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.[\[12\]](#)
- Stepwise Procedure:
  - If no mortality is observed, the next higher fixed dose is administered to another group of animals.
  - If mortality is observed, the next lower fixed dose is administered to another group of animals.
- Endpoint: The test is complete when a dose that causes mortality is identified, or when no mortality is observed at the highest dose. The substance is then classified into a GHS category based on the results.
- Necropsy: Perform a gross necropsy on all animals at the end of the observation period.



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Workflow for an in vivo acute oral toxicity study (OECD 423).

## Safety Recommendations

Given the limited toxicological data for **Sulfamide, tetramethyl-**, the following safety precautions are recommended for researchers:

- Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

## Conclusion

**Sulfamide, tetramethyl-** is a compound for which comprehensive health and safety data are not yet available. The existing information suggests low acute toxicity, but the potential for adverse effects, particularly those related to the metabolism characteristic of the sulfonamide class, cannot be ruled out without further investigation. Researchers and drug development professionals should handle this compound with appropriate caution, employing standard laboratory safety practices and considering the implementation of toxicological assessments as outlined in this guide.

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